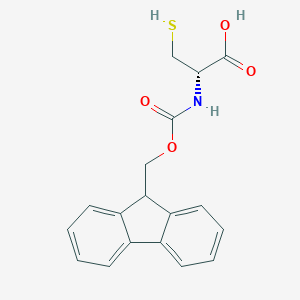

Fmoc-D-cysteine

Description

BenchChem offers high-quality Fmoc-D-cysteine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-D-cysteine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4S/c20-17(21)16(10-24)19-18(22)23-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16,24H,9-10H2,(H,19,22)(H,20,21)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMTDKXQYAKLQKF-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CS)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CS)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to Fmoc-D-Cysteine in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of Fmoc-D-cysteine, a critical building block in modern peptide science. As the prevalence of peptide-based therapeutics and research tools continues to grow, a thorough understanding of the nuanced chemistry of protected amino acids is paramount. This document will delve into the core attributes of Fmoc-D-cysteine, with a particular focus on the S-trityl protected form, its strategic applications, and the underlying chemical principles that govern its use in solid-phase peptide synthesis (SPPS).

Introduction: The Significance of D-Cysteine and the Necessity of Protection

The incorporation of non-natural D-amino acids into peptide sequences is a powerful strategy for enhancing their therapeutic potential. Peptides composed of naturally occurring L-amino acids are often susceptible to rapid degradation by endogenous proteases. The introduction of D-enantiomers, such as D-cysteine, can significantly increase the peptide's metabolic stability and in vivo half-life by rendering it resistant to enzymatic cleavage[1][2].

Cysteine, with its reactive thiol (-SH) side chain, presents a unique set of opportunities and challenges in peptide synthesis. The thiol group is a potent nucleophile, susceptible to oxidation and other undesirable side reactions. To prevent these complications during peptide chain elongation, the thiol group must be masked with a protecting group. The most commonly employed protecting group for this purpose in Fmoc-based SPPS is the trityl (Trt) group[3]. Therefore, in the context of this guide, "Fmoc-D-cysteine" primarily refers to N-α-Fmoc-S-trityl-D-cysteine (Fmoc-D-Cys(Trt)-OH) , the commercially available and widely utilized form of this reagent.

The trityl group offers the advantage of being stable under the basic conditions required for Fmoc group removal (e.g., piperidine treatment) while being readily cleavable under acidic conditions, typically during the final cleavage of the peptide from the solid support[2][4]. This orthogonality is a cornerstone of successful Fmoc-SPPS.

Physicochemical Properties of Fmoc-D-Cys(Trt)-OH

A clear understanding of the physical and chemical characteristics of Fmoc-D-Cys(Trt)-OH is essential for its proper handling, storage, and application in peptide synthesis.

| Property | Value |

| CAS Number | 167015-11-4 |

| Molecular Formula | C₃₇H₃₁NO₄S |

| Molecular Weight | 585.71 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 168-173 °C |

| Solubility | Soluble in DMF and DMSO[5] |

| Storage Temperature | 15-25°C |

Core Applications in Peptide Science

The versatility of Fmoc-D-Cys(Trt)-OH makes it an indispensable tool in various areas of peptide research and development.

-

Therapeutic Peptide Development: The primary application lies in the synthesis of peptide-based drugs with enhanced pharmacokinetic profiles. The presence of D-cysteine increases resistance to enzymatic degradation, prolonging the therapeutic window of the molecule[1][2].

-

Bioconjugation: The deprotected thiol group of D-cysteine serves as a reactive handle for the site-specific attachment of other molecules, such as fluorescent dyes, imaging agents, or drug payloads for targeted delivery[1][6].

-

Cyclic Peptide Synthesis: The formation of disulfide bridges between cysteine residues is a common strategy for constraining the conformation of a peptide, which can lead to increased receptor affinity and biological activity. Fmoc-D-Cys(Trt)-OH is a key reagent in the synthesis of cyclic peptides containing disulfide bonds[4].

-

Probing Biological Systems: Synthetic peptides containing D-cysteine are valuable tools for studying protein-protein interactions and enzyme mechanisms, where stereochemistry plays a crucial role[1].

Experimental Workflow: Incorporation of Fmoc-D-Cys(Trt)-OH in SPPS

The successful incorporation of Fmoc-D-Cys(Trt)-OH into a growing peptide chain relies on a systematic and well-controlled solid-phase synthesis protocol.

Overall Workflow for a Single Coupling Cycle

The following diagram illustrates the key steps in a single coupling cycle involving Fmoc-D-Cys(Trt)-OH.

Caption: General workflow for a single amino acid coupling cycle in Fmoc-SPPS.

Detailed Step-by-Step Protocol for Coupling

This protocol outlines the manual coupling of Fmoc-D-Cys(Trt)-OH to a resin-bound peptide with a free N-terminal amine.

-

Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for at least 30 minutes in a suitable reaction vessel[4].

-

Fmoc Deprotection:

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

-

Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve Fmoc-D-Cys(Trt)-OH (3-5 equivalents relative to resin loading), a coupling agent (e.g., HBTU, HATU, or DIC/Oxyma), and a base (e.g., DIPEA or Collidine) in a minimal amount of DMF.

-

Pre-activate the mixture for 5-10 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

-

Monitoring the Coupling Reaction: Perform a qualitative test (e.g., Kaiser test or Chloranil test) to confirm the completion of the coupling reaction. A negative test indicates the absence of free primary amines.

-

Washing: Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.

-

Capping (Optional): To block any unreacted N-terminal amines, treat the resin with a capping solution (e.g., a mixture of acetic anhydride and DIPEA in DMF).

-

Final Wash: Wash the resin with DMF followed by Dichloromethane (DCM) and dry under vacuum.

Cleavage and Deprotection of the Trityl Group

The final step in the synthesis is the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups, including the trityl group from the D-cysteine residue.

The Chemistry of Trityl Deprotection

The cleavage of the S-trityl bond is an acid-catalyzed process. Trifluoroacetic acid (TFA) is the most common reagent used for this purpose. The mechanism involves the protonation of the sulfur atom, followed by the departure of the stable trityl cation.

Caption: Mechanism of acid-catalyzed deprotection of the S-trityl group.

The Critical Role of Scavengers

The liberated trityl cation is a highly reactive electrophile that can re-attach to the nucleophilic thiol of cysteine or modify other sensitive residues in the peptide chain (e.g., tryptophan). To prevent these side reactions, scavengers must be included in the cleavage cocktail. Triisopropylsilane (TIS) is a highly effective scavenger that irreversibly reduces the trityl cation to triphenylmethane[7][8].

Standard Cleavage Cocktail and Protocol

A common cleavage cocktail for peptides containing trityl-protected cysteine is:

-

95% Trifluoroacetic acid (TFA)

-

2.5% Water (H₂O)

-

2.5% Triisopropylsilane (TIS)

Protocol:

-

Place the dry, peptide-bound resin in a reaction vessel.

-

Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Incubate the mixture at room temperature with occasional agitation for 2-4 hours[7].

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Analytical Characterization of D-Cysteine Containing Peptides

Following synthesis and purification (typically by reverse-phase HPLC), the identity and purity of the D-cysteine containing peptide must be confirmed using appropriate analytical techniques.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to verify the molecular weight of the peptide. It is important to be aware of potential modifications, such as the conversion of cysteine to alanine under certain conditions, which can be detected by MS[9][10].

-

High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC is used to assess the purity of the final peptide product.

-

Amino Acid Analysis (AAA): Chiral AAA can be employed to confirm the presence and stereochemical integrity of the D-cysteine residue.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural characterization, 1D and 2D NMR techniques can provide information on the peptide's conformation and the local environment of the D-cysteine residue.

Troubleshooting and Expert Insights

-

Incomplete Trityl Deprotection: This is often due to insufficient scavenging of the trityl cation. Ensure an adequate concentration of TIS in the cleavage cocktail and a sufficient reaction time[7].

-

Racemization: While less common with modern coupling reagents, some activation methods can lead to partial racemization of the amino acid. Using urethane-protected amino acids like Fmoc derivatives generally minimizes this risk.

-

Oxidation: The free thiol of cysteine is prone to oxidation, leading to the formation of disulfide-bonded dimers or oligomers. If the free thiol is desired, it is advisable to work under an inert atmosphere and use reducing agents like dithiothreitol (DTT) during purification and storage.

Conclusion

Fmoc-D-Cys(Trt)-OH is a cornerstone reagent in the synthesis of modified peptides with enhanced stability and functionality. A comprehensive understanding of its properties, the rationale behind the use of the trityl protecting group, and the intricacies of its incorporation and deprotection are essential for the successful synthesis of high-quality, D-cysteine containing peptides. By adhering to validated protocols and being mindful of potential side reactions, researchers can effectively leverage this powerful building block to advance their scientific endeavors in drug discovery and beyond.

References

-

Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC - NIH. (URL: [Link])

-

Technical Support Information Bulletin 1127 - Removal of S-Trityl Groups. (URL: [Link])

-

Desulfurization of Cysteine-Containing Peptides Resulting from Sample Preparation for Protein Characterization by MS - PMC - NIH. (URL: [Link])

-

Desulfurization of cysteine-containing peptides resulting from sample preparation for protein characterization by mass spectrometry - PubMed. (URL: [Link])

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. nbinno.com [nbinno.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Desulfurization of Cysteine-Containing Peptides Resulting from Sample Preparation for Protein Characterization by MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Desulfurization of cysteine-containing peptides resulting from sample preparation for protein characterization by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Selection of Thiol-Protecting Groups for Fmoc-D-Cysteine in Advanced Peptide Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of solid-phase peptide synthesis (SPPS), particularly for therapeutic and research-grade peptides, the incorporation of D-amino acids like D-cysteine is a critical strategy to enhance proteolytic stability and modulate biological activity.[1][2] The nucleophilic thiol side chain of cysteine, however, necessitates robust protection to prevent undesirable side reactions such as oxidation and disulfide scrambling during peptide assembly.[3] The choice of the thiol-protecting group for Fmoc-D-cysteine is a pivotal decision that profoundly impacts synthesis efficiency, purity, and the successful formation of desired disulfide bridges. This guide provides a comprehensive analysis of the core properties of commonly employed protecting groups for Fmoc-D-cysteine, offering field-proven insights into their strategic application.

The Imperative of Thiol Protection in Fmoc-SPPS

The 9-fluorenylmethoxycarbonyl (Fmoc) strategy for SPPS relies on a base-labile α-amino protecting group, which is removed under mild basic conditions, typically with piperidine.[4][] This orthogonality allows for the use of acid-labile side-chain protecting groups.[6] For cysteine, this means the thiol-protecting group must be stable to repeated piperidine treatments yet be selectively cleavable under conditions that do not degrade the peptide. The unique reactivity of the cysteine thiol makes it susceptible to a variety of side reactions, including racemization, particularly during activation and coupling steps.[7][8]

A Comparative Analysis of Key Thiol-Protecting Groups

The selection of a protecting group is dictated by the final desired state of the cysteine residue (free thiol or disulfide bond) and the complexity of the peptide, especially in cases of multiple disulfide bridges requiring orthogonal protection strategies.[9][10]

Trityl (Trt): The Workhorse for Free Thiol Peptides

The trityl (Trt) group is the most widely used and cost-effective protecting group for cysteine in Fmoc-SPPS, particularly when the final product requires a free thiol.[11][12]

Properties and Performance:

-

Cleavage: The Trt group is highly acid-labile and is typically removed concurrently with the final cleavage of the peptide from the resin using a standard trifluoroacetic acid (TFA) cocktail.[13]

-

Scavengers: The cleavage of the Trt group generates a stable trityl cation, which can lead to re-alkylation of the cysteine thiol or other sensitive residues like tryptophan.[14] Therefore, the use of scavengers such as triisopropylsilane (TIS) is mandatory to irreversibly quench the trityl cation.[15]

-

Racemization: Fmoc-Cys(Trt)-OH is known to be susceptible to racemization during coupling, especially with base-mediated activation methods.[16] The use of coupling reagents like diisopropylcarbodiimide (DIC) with an additive such as OxymaPure is recommended to minimize this side reaction.[17]

-

β-Elimination: Peptides with a C-terminal cysteine are prone to base-catalyzed β-elimination, leading to the formation of dehydroalanine, which can subsequently react with piperidine to form a piperidinyl-alanine adduct.[14] The steric bulk of the Trt group can help minimize this side reaction.[14]

Acetamidomethyl (Acm): A Staple for Orthogonal Disulfide Bond Formation

The acetamidomethyl (Acm) group is a cornerstone of strategies for the synthesis of peptides with multiple disulfide bonds due to its unique cleavage requirements, which are orthogonal to the standard acid-labile protecting groups used in Fmoc-SPPS.[3][10][18]

Properties and Performance:

-

Stability: The Acm group is stable to the basic conditions of Fmoc deprotection and the strong acidic conditions of final TFA cleavage.[3] This allows for the isolation and purification of a fully deprotected peptide with the cysteine thiol still protected.[12]

-

Cleavage: Selective deprotection of the Acm group is typically achieved by treatment with mercury(II) acetate or iodine.[18] Iodine-mediated cleavage has the advantage of simultaneously oxidizing the liberated thiols to form a disulfide bond.[17]

-

Orthogonality: The Acm group's distinct cleavage conditions make it an ideal partner with other protecting groups like Trt or tBu for the regioselective formation of multiple disulfide bonds.[10]

-

Racemization: Fmoc-Cys(Acm)-OH generally exhibits lower levels of racemization compared to its Trt-protected counterpart under similar coupling conditions.[19]

tert-Butyl (tBu): Robust Protection for Complex Syntheses

The tert-butyl (tBu) protecting group offers exceptional stability and is employed in syntheses where other acid-labile groups might be prematurely cleaved or when harsh cleavage conditions are required for other residues.

Properties and Performance:

-

Stability: The tBu group is stable to both piperidine and neat TFA.[9][20]

-

Cleavage: Removal of the tBu group requires strong acids such as trifluoromethanesulfonic acid (TFMSA) or treatment with mercury(II) acetate.[21] More modern methods involve cleavage with a silyl chloride-sulfoxide mixture in TFA.[22]

-

Applications: Its high stability makes it suitable for complex syntheses and as an orthogonal partner to more acid-labile groups in multi-disulfide peptide synthesis.[10]

Quantitative Comparison of Common Thiol-Protecting Groups

| Protecting Group | Cleavage Conditions | Stability | Propensity for Racemization | Key Applications |

| Trityl (Trt) | Standard TFA cleavage cocktail (e.g., TFA/TIS/H₂O)[13][17] | Base-stable, acid-labile[23] | High, especially with base-mediated coupling[16] | Routine synthesis of peptides with free thiols |

| Acetamidomethyl (Acm) | Iodine (for simultaneous deprotection and oxidation) or Hg(OAc)₂[21] | Base- and acid-stable[3] | Lower than Trt[19] | Orthogonal synthesis of multi-disulfide peptides[10][18] |

| tert-Butyl (tBu) | Strong acids (e.g., TFMSA) or Hg(OAc)₂; PhS(O)Ph/CH₃SiCl₃ in TFA[10][21] | Highly stable to acid and base[9][20] | Low | Complex syntheses requiring robust protection[10] |

| Tetrahydropyranyl (Thp) | TFA cleavage cocktail | Base-stable, acid-labile | Significantly lower than Trt and Dpm | Alternative to Trt with reduced side reactions |

| Diphenylmethyl (Dpm) | High concentrations of TFA (e.g., 90%)[24] | Stable to low concentrations of TFA (<25%)[24] | Lower than Trt[24] | Orthogonal to Trt and Mmt[24] |

Experimental Protocols

Protocol 1: Standard Cleavage and Deprotection of Peptides Containing Cys(Trt)

This protocol is for the global deprotection of a peptide synthesized using Fmoc-D-Cys(Trt)-OH, resulting in a peptide with a free thiol group.[17]

Materials:

-

Peptidyl-resin

-

Cleavage Cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (H₂O) (95:2.5:2.5, v/v/v)

-

For tryptophan-containing peptides, add 1,2-ethanedithiol (EDT) to the cocktail (TFA/TIS/H₂O/EDT, 94:1:2.5:2.5, v/v/v/v)[17]

-

Dichloromethane (DCM)

-

Cold diethyl ether

Procedure:

-

Wash the peptidyl-resin thoroughly with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[25]

-

Gently agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and wash with a small amount of fresh TFA.

-

Combine the filtrates and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

-

Dry the crude peptide under vacuum.

Caption: Workflow for Fmoc-SPPS and cleavage of a Cys(Trt)-containing peptide.

Protocol 2: On-Resin Deprotection of Cys(Acm) and Disulfide Bond Formation

This protocol describes the selective deprotection of Cys(Acm) residues and subsequent on-resin disulfide bond formation using iodine.[17]

Materials:

-

Peptidyl-resin with Cys(Acm) residues

-

N,N-dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Iodine (I₂)

Procedure:

-

After the synthesis of the linear peptide, wash the peptidyl-resin with DCM followed by DMF.

-

Prepare a solution of iodine in DMF (e.g., 10 equivalents of iodine relative to the resin substitution).

-

Swell the resin in DMF and then add the iodine solution.

-

Gently agitate the mixture at room temperature for 1-2 hours.

-

Monitor the reaction for the disappearance of the free thiol (e.g., using the Ellman's test).

-

Once the reaction is complete, wash the resin thoroughly with DMF and DCM to remove excess iodine.

-

Proceed with the final cleavage of the cyclized peptide from the resin using an appropriate TFA cocktail.

Caption: On-resin cyclization workflow using Cys(Acm) and iodine oxidation.

Conclusion

The strategic selection of a thiol-protecting group for Fmoc-D-cysteine is a critical determinant of success in peptide synthesis. For routine synthesis of peptides requiring a free thiol, the Trt group remains a cost-effective and reliable choice, provided that appropriate scavengers are used and coupling conditions are optimized to minimize racemization. For the synthesis of complex peptides with multiple disulfide bonds, the Acm group offers an invaluable orthogonal protection strategy. The continuous development of new protecting groups and deprotection methodologies further expands the toolbox available to peptide chemists, enabling the synthesis of increasingly complex and therapeutically relevant molecules.

References

-

Han, Y., et al. (1997). Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 62(13), 4307-4312. [Link]

-

Spears, R. J., et al. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(17), 9415-9452. [Link]

-

Wikipedia. (2023). Peptide synthesis. Wikipedia, The Free Encyclopedia. [Link]

-

Srinivasan, K., et al. (2013). Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide--protoxin II. Toxicon, 76, 158-164. [Link]

-

Bruna, E., et al. (1996). Cysteine racemization in peptide synthesis: a new and easy detection method. Journal of Peptide Science, 2(4), 271-275. [Link]

-

Zhang, W., et al. (2024). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Molecules, 29(8), 1787. [Link]

-

Chakraborty, K., et al. (2024). Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview. Organic Process Research & Development. [Link]

-

AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC Technical Library. [Link]

-

AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTEC Technical Library. [Link]

-

Góngora-Benítez, M., et al. (2013). Disulfide-Based Protecting Groups for the Cysteine Side Chain. Methods in Molecular Biology, 1047, 185-199. [Link]

-

AAPPTEC. (n.d.). Amino Acid Sidechain Deprotection. AAPPTEC Technical Library. [Link]

-

Chakraborty, K., et al. (2024). Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview. Organic Process Research & Development. [Link]

-

LifeTein. (n.d.). Custom cyclic peptide synthesis with disulfide bond. LifeTein Technical Resources. [Link]

-

Kiso, Y., et al. (1994). New disulfide bond-forming reactions for peptide and protein synthesis. Brazilian Journal of Medical and Biological Research, 27(12), 2733-2744. [Link]

-

Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

-

AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTEC Technical Library. [Link]

-

AAPPTEC. (n.d.). Cleavage Cocktails; Reagent B. AAPPTEC Technical Library. [Link]

-

Biotage. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Biotage Blog. [Link]

-

Spears, R. J., et al. (2021). Cysteine protecting groups: applications in peptide and protein science. RSC Publishing. [Link]

-

Akaji, K., et al. (2013). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(7), 427-434. [Link]

-

Pearson, D. A., et al. (2012). Reduction of cysteine-S-protecting groups by triisopropylsilane. Peptide Science, 98(3), 213-219. [Link]

-

Tam, J. P., et al. (1995). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Proceedings of the National Academy of Sciences, 92(26), 12485-12489. [Link]

-

Burlina, F., et al. (2014). Cysteine Pseudoprolines for Thiol Protection and Peptide Macrocyclization Enhancement in Fmoc-Based Solid-Phase Peptide Synthesis. Organic Letters, 16(6), 1634-1637. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 6. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide--protoxin II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]

- 10. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. bachem.com [bachem.com]

- 13. benchchem.com [benchchem.com]

- 14. peptide.com [peptide.com]

- 15. biotage.com [biotage.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. lifetein.com [lifetein.com]

- 19. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. peptide.com [peptide.com]

- 21. peptide.com [peptide.com]

- 22. New disulfide bond-forming reactions for peptide and protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. peptide.com [peptide.com]

- 24. pubs.rsc.org [pubs.rsc.org]

- 25. peptide.com [peptide.com]

An In-depth Technical Guide to Fmoc-D-Cys(Trt)-OH: Solubility and Storage

This guide provides an in-depth technical overview of N-α-(9-Fluorenylmethoxycarbonyl)-S-trityl-D-cysteine, commonly known as Fmoc-D-Cys(Trt)-OH. Intended for researchers, scientists, and professionals in drug development, this document delves into the critical aspects of solubility and storage, underpinned by scientific principles and practical, field-proven insights.

Introduction: The Significance of Fmoc-D-Cys(Trt)-OH in Peptide Chemistry

Fmoc-D-Cys(Trt)-OH is a pivotal amino acid derivative in solid-phase peptide synthesis (SPPS).[1][2] Its utility stems from the strategic placement of two critical protecting groups: the base-labile fluorenylmethoxycarbonyl (Fmoc) group on the α-amino group and the acid-labile trityl (Trt) group on the sulfur side-chain of D-cysteine.[1][2] This orthogonal protection scheme is fundamental to the controlled, sequential assembly of amino acids into complex peptide chains.[1][2] The incorporation of a D-enantiomer, such as D-cysteine, is a key strategy for enhancing the proteolytic stability of synthetic peptides, a crucial attribute for therapeutic peptide development.[3]

This guide will provide a comprehensive exploration of the physicochemical properties of Fmoc-D-Cys(Trt)-OH, with a primary focus on its solubility in a range of laboratory solvents and the optimal conditions for its storage to ensure its integrity and performance in sensitive applications.

Physicochemical Properties

A foundational understanding of the physicochemical properties of Fmoc-D-Cys(Trt)-OH is essential for its effective use.

| Property | Value |

| CAS Number | 167015-11-4 |

| Molecular Formula | C₃₇H₃₁NO₄S |

| Molecular Weight | 585.71 g/mol |

| Appearance | White to off-white solid/powder |

| Melting Point | 172-176 °C |

| Purity | ≥98% (TLC), ≥99.0% (HPLC) |

The data in this table is compiled from multiple sources.[1][2]

Solubility Profile: A Critical Parameter for Experimental Success

The solubility of Fmoc-D-Cys(Trt)-OH is a critical factor that dictates its handling and application in various experimental workflows, most notably in the preparation of stock solutions for SPPS. Due to its large, hydrophobic protecting groups, Fmoc-D-Cys(Trt)-OH exhibits poor solubility in aqueous solutions but is soluble in several organic solvents.

Quantitative and Qualitative Solubility Data

| Solvent | Solubility | Observations and Recommendations |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (170.73 mM) | Excellent solvent for preparing high-concentration stock solutions. Sonication may be required for complete dissolution. It is recommended to use freshly opened, anhydrous DMSO as it is hygroscopic, and water content can impact solubility.[1] |

| N,N-Dimethylformamide (DMF) | 30 mg/mL | A commonly used solvent in SPPS. While solubility is lower than in DMSO, it is generally sufficient for most coupling reactions. Ensure the use of high-purity, amine-free DMF to prevent premature Fmoc deprotection.[4] |

| N-Methyl-2-pyrrolidone (NMP) | Good | NMP has a higher solvating power than DMF, especially for hydrophobic and aggregation-prone sequences. It is a suitable alternative to DMF for dissolving Fmoc-amino acids. |

| Dichloromethane (DCM) | Limited | While used in some steps of SPPS, DCM is generally a poor solvent for dissolving Fmoc-amino acids. |

| Tetrahydrofuran (THF) | Limited | Similar to DCM, THF is not a primary solvent for dissolving Fmoc-D-Cys(Trt)-OH. |

| Acetonitrile (ACN) | Limited | Fmoc-D-Cys(Trt)-OH has limited solubility in acetonitrile. |

| Aqueous Buffers | Insoluble | Due to its hydrophobic nature, Fmoc-D-Cys(Trt)-OH is practically insoluble in water and aqueous buffers.[5] |

This table provides a general guide. Actual solubility can vary based on the specific experimental conditions.

Factors Influencing Solubility

Several factors can influence the dissolution of Fmoc-D-Cys(Trt)-OH:

-

Solvent Purity: The presence of impurities, particularly water or amines in DMF, can negatively impact solubility and the stability of the compound.

-

Temperature: Gentle warming (e.g., to 37°C) can aid in the dissolution of sparingly soluble Fmoc-amino acids. However, prolonged heating should be avoided to prevent degradation.

-

Sonication: The use of an ultrasonic bath can facilitate the dissolution process by breaking down aggregates.

-

Aggregation: The planar Fmoc groups can stack via π-π interactions, leading to aggregation and reduced solubility.

Storage and Stability: Preserving the Integrity of a Key Reagent

Proper storage of Fmoc-D-Cys(Trt)-OH is paramount to prevent its degradation and ensure its efficacy in peptide synthesis.

Storage Conditions

| Form | Temperature | Duration | Recommendations |

| Solid (Powder) | -20°C | ≥ 4 years | For long-term storage, keep the compound in a tightly sealed container in a freezer. This minimizes exposure to moisture and light.[4] |

| 2-8°C | Short-term | Suitable for short-term storage. Ensure the container is well-sealed.[2] | |

| In DMSO Solution | -80°C | Up to 6 months | For long-term storage of stock solutions, aliquot into single-use vials to avoid repeated freeze-thaw cycles. |

| -20°C | Up to 1 month | Suitable for short-term storage of stock solutions. |

Data compiled from multiple sources.[1][2][4]

Degradation Pathways and Prevention

Understanding the potential degradation pathways of Fmoc-D-Cys(Trt)-OH is crucial for maintaining its quality.

The Fmoc group is susceptible to cleavage by bases. The presence of amine impurities in solvents like DMF can lead to the gradual removal of the Fmoc group, resulting in the formation of the free amine and potentially leading to side reactions during peptide synthesis.

Prevention:

-

Use high-purity, amine-free solvents.

-

Store solvents appropriately to prevent degradation.

-

Prepare solutions of Fmoc-D-Cys(Trt)-OH fresh whenever possible.

The S-trityl group is labile in acidic conditions. While stable to the basic conditions used for Fmoc removal, exposure to even weak acids can cause its cleavage.

Prevention:

-

Avoid acidic conditions during storage and handling of the intact amino acid.

-

The trityl group is intentionally cleaved under strongly acidic conditions (e.g., using trifluoroacetic acid) during the final deprotection step of SPPS.[6]

Fmoc-Cys(Trt)-OH can be susceptible to racemization, particularly during the activation step of peptide coupling. The use of certain activation reagents and bases can promote the formation of the L-enantiomer, leading to impurities in the final peptide.

Prevention:

-

Use coupling reagents known to minimize racemization, such as DIC/HOBt.

-

Carefully control the reaction conditions, including temperature and reaction time.

While not extensively documented for this specific derivative, many amino acids and their derivatives can be hygroscopic, meaning they can absorb moisture from the atmosphere.[7] Water absorption can affect the accuracy of weighing and may promote degradation.

Prevention:

-

Store the compound in a desiccator, especially after opening the container.

-

Allow the container to warm to room temperature before opening to prevent condensation.

Experimental Protocols

Protocol for Preparation of a Stock Solution in DMSO

This protocol describes the preparation of a 100 mg/mL stock solution of Fmoc-D-Cys(Trt)-OH in DMSO.

Materials:

-

Fmoc-D-Cys(Trt)-OH

-

Anhydrous, high-purity DMSO

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Ultrasonic bath

Procedure:

-

Weighing: Accurately weigh the desired amount of Fmoc-D-Cys(Trt)-OH in a clean, dry vial. Perform this in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial to achieve a final concentration of 100 mg/mL.

-

Dissolution: Vortex the vial for 1-2 minutes to suspend the solid.

-

Sonication (if necessary): If the solid does not fully dissolve, place the vial in an ultrasonic bath for 5-10 minutes.

-

Storage: Once completely dissolved, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Workflow for Handling and Dissolution

Caption: Workflow for the proper handling and dissolution of Fmoc-D-Cys(Trt)-OH.

Safety and Handling

Fmoc-D-Cys(Trt)-OH should be handled in a laboratory setting by trained professionals. A comprehensive review of the Safety Data Sheet (SDS) is recommended before use.[8]

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[5]

Conclusion

A thorough understanding of the solubility and storage requirements of Fmoc-D-Cys(Trt)-OH is fundamental to its successful application in peptide synthesis and other areas of chemical research. By adhering to the principles and protocols outlined in this guide, researchers can ensure the integrity and reactivity of this critical reagent, leading to more reliable and reproducible experimental outcomes. The information provided herein serves as a valuable resource for optimizing the use of Fmoc-D-Cys(Trt)-OH in the development of novel peptide-based therapeutics and research tools.

References

-

Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. … - ResearchGate. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

(a) Cys thiol protection with the trityl (Trt) protecting group.... | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Loading protocols - Peptideweb.com. (n.d.). Peptideweb.com. Retrieved January 15, 2026, from [Link]

-

Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PubMed Central. (2011, August 25). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry. (n.d.). University of California, Irvine. Retrieved January 15, 2026, from [Link]

-

Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved January 15, 2026, from [Link]

-

Solubility of Fmoc protected amino acids used in Project C. - ResearchGate. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

(PDF) Methods for Removing the Fmoc Group - ResearchGate. (2025, August 10). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Fmoc cleavage in different solvents after 15 min at 120 °C - ResearchGate. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Thermal Cleavage of the Fmoc Protection Group - CHIMIA. (n.d.). CHIMIA. Retrieved January 15, 2026, from [Link]

-

Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - NIH. (2023, November 13). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

-

Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles - PubMed. (2020, September 10). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

-

Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Fmoc-N-Me-D-Cys(Trt)-OH | C38H33NO4S | CID 53229953 - PubChem. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

-

Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism – - Total Synthesis. (n.d.). Total Synthesis. Retrieved January 15, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Understanding Acid Lability of Cysteine Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biosynth.com [biosynth.com]

- 6. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 7. Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. merckmillipore.com [merckmillipore.com]

A Technical Guide to the Applications of D-Cysteine in Therapeutic Peptides

Abstract

The therapeutic potential of peptides is often hindered by their inherent instability, primarily due to rapid degradation by endogenous proteases. A powerful strategy to overcome this limitation is the incorporation of non-natural D-amino acids. This guide provides an in-depth technical exploration of D-cysteine, the chiral mirror image of the natural L-cysteine. We will delve into the core advantages conferred by D-cysteine, focusing on its role in enhancing pharmacokinetic profiles, modulating biological activity, and enabling novel structural motifs. This document serves as a comprehensive resource for researchers, chemists, and drug developers, offering not only the theoretical underpinnings but also field-proven experimental protocols and synthetic strategies essential for harnessing the full potential of D-cysteine in next-generation peptide therapeutics.

The Chirality Advantage: Why D-Cysteine?

In nature, proteins and peptides are almost exclusively composed of L-amino acids. Consequently, proteases—the enzymes responsible for peptide degradation—have evolved active sites that are stereospecific for L-amino acid residues.[1][2] This specificity is the Achilles' heel of many peptide drug candidates, leading to short in-vivo half-lives and reduced therapeutic efficacy.[3][4]

The incorporation of a D-amino acid, such as D-cysteine, introduces a "chiral shield" into the peptide backbone.[3][5] Proteases are often unable to efficiently recognize or cleave the peptide bonds adjacent to a D-amino acid residue because it does not fit correctly into the enzyme's active site.[3][6] This steric hindrance dramatically increases the peptide's resistance to proteolytic degradation.[1][6]

Molecular dynamics simulations have provided a mechanistic understanding of this resistance. Studies comparing L- and D-peptides have shown that the L→D chirality conversion severely compromises the binding affinity between the peptide and the protease (e.g., trypsin) by ≥10 kcal/mol.[4][7] The distance between the scissile peptide bond and the catalytic triad of the protease is significantly altered in the D-peptide complex, leading to an inactive conformation and explaining the experimentally observed stability.[4][7]

Beyond stability, D-cysteine retains the unique and functionally critical thiol (-SH) side chain of its L-enantiomer. This allows it to participate in the formation of disulfide bonds, which are crucial for defining the three-dimensional structure and biological activity of many peptides.[3][8][9]

Core Applications & Therapeutic Impact

Enhancing Pharmacokinetic Profiles

The primary and most impactful application of D-cysteine is the extension of a peptide's plasma half-life. By resisting proteolysis, D-cysteine-containing peptides can circulate in the body for longer periods, leading to improved pharmacokinetic (PK) properties such as higher exposure (AUC) and bioavailability.[10][11][12]

A compelling example is seen in the development of antimicrobial peptides (AMPs), which are often limited by their rapid degradation.[4][6] Studies have demonstrated that all-D-amino acid versions of AMPs are completely resistant to degradation by a cocktail of proteases for extended periods (e.g., 6 hours), whereas their all-L counterparts are degraded in under 30 minutes.[6] This profound increase in stability is a critical step toward the successful clinical application of AMPs.[2][4]

Similarly, peptides developed for treating Alzheimer's disease have shown enhanced PK profiles when composed entirely of D-amino acids.[10][11][12] These D-peptides exhibit high proteolytic stability in plasma and organ homogenates, penetrate the brain, and have long terminal half-lives, making them promising drug candidates.[11][12]

Case Study: Etelcalcetide (AMG 416)

Etelcalcetide is a novel synthetic peptide agonist of the calcium-sensing receptor used in therapeutic settings.[13] Its structure is a prime example of the strategic use of D-amino acids. The peptide consists of a linear chain of seven D-amino acids, including a D-cysteine, which is linked via a disulfide bond to a single L-cysteine.[13] This design confers remarkable stability; the D-amino acid backbone remains unaltered by proteases or CYP450 enzymes.[13] Its primary route of biotransformation is through disulfide exchange with endogenous thiols, demonstrating the robustness of the D-amino acid core.[13]

Neuroprotection and Novel Therapeutic Pathways

Beyond stability, D-cysteine itself is a precursor to hydrogen sulfide (H₂S), a gaseous signaling molecule with significant neuroprotective functions.[14][15][16] A novel pathway for H₂S production involves the enzymes D-amino acid oxidase (DAO) and 3-mercaptopyruvate sulfurtransferase (3MST).[14][16] DAO, which is abundant in the cerebellum and kidney, converts D-cysteine to 3-mercaptopyruvate, which is then used by 3MST to generate H₂S.[14][15]

This pathway is therapeutically significant because D-cysteine has been shown to protect cerebellar neurons from oxidative stress and attenuate ischemia-reperfusion injury more effectively and with less toxicity than L-cysteine.[14][15] L-cysteine can be an excitotoxin, whereas D-cysteine does not exhibit this toxicity, making it a safer therapeutic agent for systemic application.[14]

Synthetic & Analytical Strategies

The incorporation of D-cysteine into peptides is achieved using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[1][3] The key is to use a properly protected D-cysteine building block, most commonly Fmoc-D-Cys(Trt)-OH .

-

Fmoc (Fluorenylmethoxycarbonyl): This is the temporary, base-labile protecting group on the α-amino group. It is removed at each step of the synthesis using a mild base, typically piperidine in DMF.[17]

-

Trt (Trityl): This is a bulky, acid-labile protecting group for the thiol side chain. It prevents unwanted side reactions, such as oxidation, throughout the synthesis and is robust enough to remain intact during the repeated Fmoc-deprotection steps.[1][17] The bulky nature of the Trt group also helps minimize racemization and other side reactions at the C-terminal cysteine residue.[17][18]

Detailed Experimental Protocol: SPPS of a Model D-Cysteine Peptide

Objective: To synthesize a model hexapeptide (e.g., Tyr-Gly-Gly-Phe-D-Cys-Leu) using manual Fmoc-SPPS.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-L-amino acids (Fmoc-Tyr(tBu)-OH, Fmoc-Gly-OH, Fmoc-Phe-OH, Fmoc-Leu-OH)

-

Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection Solution: 20% Piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water. Caution: TFA is highly corrosive.

-

Precipitation Solvent: Cold diethyl ether

Methodology:

-

Resin Swelling: Swell 100 mg of Rink Amide resin in DMF in a reaction vessel for 30 minutes.

-

First Deprotection: Drain the DMF, add 20% piperidine/DMF, and agitate for 20 minutes to remove the Fmoc group from the resin. Wash thoroughly with DMF (3x) and DCM (3x).

-

First Amino Acid Coupling (Fmoc-Leu-OH):

-

Pre-activate a solution of Fmoc-Leu-OH (3 eq), HBTU (2.9 eq), and DIPEA (6 eq) in DMF for 2 minutes.

-

Add the activated mixture to the resin and agitate for 1-2 hours.

-

Perform a Kaiser test to confirm complete coupling (beads will be colorless). Wash the resin with DMF (3x) and DCM (3x).

-

-

Second Amino Acid Coupling (Fmoc-D-Cys(Trt)-OH):

-

Deprotection: Add 20% piperidine/DMF to the resin and agitate for 20 minutes. Wash thoroughly.

-

Coupling: Pre-activate and couple Fmoc-D-Cys(Trt)-OH using the same stoichiometry and procedure as step 3. Wash.

-

-

Continue Chain Elongation: Repeat the deprotection and coupling cycles for Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Gly-OH, and finally Fmoc-Tyr(tBu)-OH.

-

Final Deprotection: After the final coupling, perform a final Fmoc deprotection with 20% piperidine/DMF. Wash thoroughly with DMF, DCM, and methanol, then dry the peptidyl-resin under vacuum.

-

Cleavage and Deprotection:

-

Add the pre-chilled cleavage cocktail to the dry resin. This step simultaneously cleaves the peptide from the resin and removes the Trt and other side-chain protecting groups.[1]

-

Agitate for 2-3 hours at room temperature.

-

-

Peptide Precipitation & Purification:

-

Filter the resin and collect the TFA solution.

-

Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube of cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

-

Purify the peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[19][20]

-

Disulfide Bond Formation

The free thiol of D-cysteine, liberated during TFA cleavage, can form disulfide bonds just like L-cysteine.[9][21] For peptides with a single cysteine (or D-cysteine), intramolecular cyclization or intermolecular dimerization can be achieved by simple air oxidation in a dilute aqueous buffer (e.g., ammonium bicarbonate, pH 8-8.5).

For peptides with multiple cysteines, where specific connectivity is required, an orthogonal protection strategy is essential.[22] This involves using different thiol protecting groups that can be removed under distinct, non-interfering conditions, allowing for controlled, regioselective formation of each disulfide bond.[22][23] For instance, one might use an acid-labile group like Trt on one D-cysteine and an iodine-labile group like Acm (Acetamidomethyl) on another.[22]

Analytical Characterization

RP-HPLC is the standard method for analyzing the purity of the synthesized peptide and for its purification.[19][24][25] Mass spectrometry is used to confirm the correct molecular weight of the final product. When analyzing peptides containing D-amino acids, it is important to note that their retention times in RP-HPLC may differ from their all-L-amino acid counterparts, but the fundamental principles of analysis remain the same.[19]

Quantitative Data Summary: Impact on Stability

To validate the efficacy of D-cysteine incorporation, an in vitro plasma stability assay is a critical experiment. This involves incubating the peptide in plasma and measuring its concentration over time using LC-MS.

| Peptide Sequence | Chirality at Cys | Half-Life (t½) in Human Plasma (min) |

| Tyr-Gly-Gly-Phe-L-Cys -Leu | L-Cysteine | ~15 - 30 |

| Tyr-Gly-Gly-Phe-D-Cys -Leu | D-Cysteine | > 360 |

This table presents representative data based on published findings demonstrating the dramatic increase in stability upon D-amino acid substitution.[6]

Conclusion and Future Outlook

The substitution of L-cysteine with its D-enantiomer is a robust and field-proven strategy for overcoming one of the most significant hurdles in peptide drug development: proteolytic instability. This simple chiral switch can dramatically enhance a peptide's pharmacokinetic profile without compromising the essential functionality of the cysteine side chain.[3][6] The use of standard building blocks like Fmoc-D-Cys(Trt)-OH allows for seamless integration into established SPPS workflows.[1][17] Furthermore, the unique role of D-cysteine as an endogenous precursor for the neuroprotectant H₂S opens up novel therapeutic avenues.[14][15] As the demand for potent and stable peptide therapeutics continues to grow, the strategic application of D-cysteine will undoubtedly remain a cornerstone of innovative peptide design and development.

References

- Why Choose D-Cysteine Derivatives for Enhanced Peptide Stability? (2026). Vertex AI Search.

- Integrating D-Cysteine into Peptide Synthesis: A Guide for Chemists. Vertex AI Search.

- Mechanism of Protease Resistance of D-Amino Acid Residue Containing Cationic Antimicrobial Heptapeptides. (2024). ACS Infectious Diseases.

- Technical Support Center: Synthesis of Peptides with Multiple D-Cysteine Residues. Benchchem.

- Synthesis and Purification of Fmoc-D-Cys(Trt)-OH: A Technical Guide. Benchchem.

- Mechanism of Protease Resistance of D-Amino Acid Residue Containing Cationic Antimicrobial Heptapeptides. (2024). PubMed.

- Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. AME Medical Journal.

- An Antibacterial Peptide with High Resistance to Trypsin Obtained by Substituting d-Amino Acids for Trypsin Cleavage Sites. MDPI.

- Production of Hydrogen Sulfide from D-Cysteine and Its Therapeutic Potential. PMC - NIH.

- [Availability of D-cysteine as a protectant for cerebellar neurons]. PubMed.

- Mechanism of Protease Resistance of D-Amino Acid Residue Containing Cationic Antimicrobial Heptapeptides. Semantic Scholar.

- Pharmacokinetic properties of tandem d-peptides designed for treatment of Alzheimer's disease. (2016). PubMed.

- Pharmacokinetic Properties of a Novel d-Peptide Developed to be Therapeutically Active Against Toxic β-Amyloid Oligomers. (2015). JuSER.

- D-Cysteine. Chem-Impex.

- "Mirror" Amino Acid Slows Growth of Certain Tumors. (2025). Technology Networks.

- Disulfide Bond Form

- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). Luxembourg Bio Technologies.

- Synthesis of cysteine-containing dipeptides by aminoacyl-tRNA synthetases. Oxford Academic.

- Production of Hydrogen Sulfide from D-Cysteine and Its Therapeutic Potential. (2025). Semantic Scholar.

- How to Enhance the Pharmacokinetic Stability of Peptides?. BOC Sciences.

- Examples of Cys-containing biomolecules of therapeutic interest.

- Nonclinical Pharmacokinetics Disposition, and Drug-Drug Interaction Potential of a Novel D-Amino Acid Peptide Agonist of the Calcium Sensing Receptor AMG 416 (Etelcalcetide). (2016).

- Production of Hydrogen Sulfide from D-Cysteine and Its Therapeutic Potential. Scilit.

- Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. (2022). Digital CSIC.

- Cysteine Deriv

- Formation of Disulfide Bonds in Synthetic Peptides and Proteins. (1991). Springer.

- Fmoc Solid Phase Peptide Synthesis. ChemPep.

- Thoughts on the Role of Endogenous D-Cysteine in Neuronal Function. PMC - NIH.

- Cysteine protecting groups: applications in peptide and protein science. (2021). Chemical Society Reviews.

- Cysteines and Disulfide Bonds as Structure-Forming Units. (2020). Frontiers in Chemistry.

- Pharmacokinetic Properties of a Novel D-Peptide Developed to be Therapeutically Active Against Toxic β-Amyloid Oligomers. PubMed.

- Peptide synthesis. Wikipedia.

- Disulfide Bond Modific

- D-Cysteine Activates Chaperone-Mediated Autophagy in Cerebellar Purkinje Cells via the Generation of Hydrogen Sulfide and Nrf2 Activ

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry. 3-6. Advances in Fmoc solid-phase peptide synthesis. PMC - NIH.

- Peptide Stability and Potential Degradation P

- L-Cysteine Provides Neuroprotection of Hypoxia-Ischemia Injury in Neonatal Mice via a PI3K/Akt-Dependent Mechanism. (2021). Dove Medical Press.

- HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex.

- Revolutionizing cysteine-rich peptide production for drug discovery. (2024). News-Medical.Net.

- HPLC Analysis Methods for Peptide Characteriz

- Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. (2023). PMC - NIH.

- D-cysteine is an endogenous regulator of neural progenitor cell dynamics in the mammalian brain. PubMed Central.

- HPLC for Peptides and Proteins: Principles, Methods and Applic

- Ex silico engineering of cystine-dense peptides yielding a potent bispecific T cell engager. bioRxiv.

- HPLC Analysis and Purific

- Strategies for Improving Peptide Stability and Delivery. PMC - PubMed Central.

- Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide.

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. Mechanism of Protease Resistance of D-Amino Acid Residue Containing Cationic Antimicrobial Heptapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Mechanism of Protease Resistance of D-Amino Acid Residue Containing Cationic Antimicrobial Heptapeptides. | Semantic Scholar [semanticscholar.org]

- 8. chemimpex.com [chemimpex.com]

- 9. Cysteines and Disulfide Bonds as Structure-Forming Units: Insights From Different Domains of Life and the Potential for Characterization by NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacokinetic properties of tandem d-peptides designed for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetic Properties of a Novel d-Peptide Developed to be Therapeutically Active Against Toxic β-Amyloid Oligomers - JuSER [juser.fz-juelich.de]

- 12. Pharmacokinetic Properties of a Novel D-Peptide Developed to be Therapeutically Active Against Toxic β-Amyloid Oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Production of Hydrogen Sulfide from D-Cysteine and Its Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 15. [Availability of D-cysteine as a protectant for cerebellar neurons] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]

- 20. biovera.com.au [biovera.com.au]

- 21. Disulfide bond formation in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 24. phmethods.net [phmethods.net]

- 25. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of Cyclic Peptides via Disulfide Bridging Using Fmoc-D-Cysteine

Abstract

Cyclic peptides offer significant advantages over their linear counterparts in drug development, including enhanced metabolic stability, constrained conformational flexibility leading to higher receptor affinity and selectivity, and improved cell permeability. The introduction of a disulfide bridge between two cysteine residues is a robust and widely adopted strategy for peptide cyclization. This guide provides a comprehensive technical overview and detailed protocols for the synthesis of disulfide-bridged cyclic peptides using Fmoc-D-Cysteine solid-phase peptide synthesis (SPPS). We delve into the critical aspects of strategic planning, including the selection of appropriate cysteine side-chain protecting groups, a comparison of on-resin versus solution-phase cyclization, and best practices for cleavage, purification, and characterization.

Introduction: The Significance of D-Cysteine and Cyclization

The incorporation of non-natural amino acids, such as D-cysteine, into peptide sequences is a key strategy for enhancing proteolytic resistance. The thiol (-SH) group of the cysteine side chain is uniquely reactive, enabling the formation of a covalent disulfide (-S-S-) bond through oxidation.[1] This intramolecular bridge locks the peptide into a cyclic conformation, which can mimic the bioactive conformation of a natural ligand, thereby increasing its potency and selectivity.[2]

The synthesis of such peptides presents unique challenges that require careful strategic planning. Key decisions include the choice of thiol protecting group and the stage at which cyclization is performed. This guide will walk researchers through these critical decision points and provide validated protocols to ensure success.

Foundational Chemistry: The Disulfide Bridge

The formation of a disulfide bond is an oxidative process where two thiol groups from cysteine residues are coupled. This can be achieved through various methods, with the most common being air oxidation or the use of chemical oxidants like iodine (I₂), potassium ferricyanide (K₃[Fe(CN)₆]), or dimethyl sulfoxide (DMSO).[3]

-

Air Oxidation: This is a milder method, often performed in a slightly alkaline aqueous buffer (pH ~8.0-8.5).[3][4] The basic conditions facilitate the deprotonation of the thiol to the more reactive thiolate anion (S⁻), which is then oxidized by atmospheric oxygen.[5] This method is advantageous as it minimizes side reactions with sensitive amino acids like tryptophan or tyrosine.[3]

-

Chemical Oxidation: Reagents like iodine provide a more rapid and controlled cyclization. The reaction mechanism involves the formation of a sulfenyl iodide intermediate, which is then attacked by the second thiol group to form the disulfide bond.[6]

Strategic Planning: Protecting Groups and Cyclization Methods

A successful synthesis hinges on the correct choice of a cysteine side-chain protecting group and the cyclization strategy.

Selecting a Cysteine Protecting Group

The protecting group must mask the reactive thiol during peptide chain assembly to prevent side reactions but be removable under specific conditions to allow for disulfide bond formation.[7][8] The Trityl (Trt) group is the most common choice for Fmoc-SPPS due to its lability in standard trifluoroacetic acid (TFA) cleavage cocktails.[1]

| Protecting Group | Cleavage Conditions | Orthogonal Potential & Key Features |

| Trityl (Trt) | Standard TFA cleavage (e.g., 95% TFA).[1] | No. Cleaved simultaneously with other side-chain groups. Cost-effective and ideal for peptides with a single disulfide bridge where cyclization is performed post-cleavage.[9] |

| Acetamidomethyl (Acm) | Iodine (I₂), mercury(II) acetate, or silver salts. Stable to TFA. | Yes. Allows for selective deprotection and on-resin cyclization before cleaving the peptide from the resin.[10][11] Useful for complex peptides with multiple disulfide bonds.[12] |

| 4-Methoxytrityl (Mmt) | Very mild acid (1-2% TFA in DCM).[13] | Yes. Can be selectively removed on-resin while other acid-labile groups (like Boc, tBu) and the Trt group remain intact. Ideal for on-resin modification or cyclization. |

| tert-Butylthio (StBu) | Reduction with thiols (e.g., DTT) or phosphines (e.g., TCEP). Stable to TFA. | Yes. Enables selective on-resin deprotection for cyclization.[5] |

Scientist's Note: For the synthesis of a simple monocyclic peptide, Fmoc-D-Cys(Trt)-OH is the most direct and cost-effective option. The linear peptide is synthesized, cleaved, and the free thiols are subsequently oxidized in solution. For more complex structures or when on-resin cyclization is desired, an orthogonal protecting group like Acm or Mmt is required.

On-Resin vs. Solution-Phase Cyclization

The disulfide bridge can be formed either while the peptide is still attached to the solid support (on-resin) or after it has been cleaved into solution.

-

On-Resin Cyclization: This strategy leverages the "pseudo-dilution" effect of the resin, where peptide chains are isolated from each other, thus favoring intramolecular cyclization over intermolecular dimerization or polymerization.[11][14] It is particularly advantageous for large-scale synthesis.[14][15] An orthogonal protecting group like Acm or Mmt is required for this approach.[10]

-

Solution-Phase Cyclization: This is the more traditional method. After cleavage and deprotection of the Cys(Trt) groups, the linear peptide is dissolved at a high dilution (typically 0.1-1 mg/mL) to favor the intramolecular reaction.[9] While versatile, it can be limited by low productivity and the risk of forming oligomers.[14][15]

Experimental Protocols

The following protocols provide a step-by-step guide for synthesizing a cyclic peptide using two Fmoc-D-Cys(Trt)-OH residues, followed by solution-phase cyclization.

Protocol 1: Solid-Phase Synthesis of the Linear Peptide Precursor

This protocol describes the automated or manual assembly of the peptide chain on a Rink Amide resin using standard Fmoc/tBu chemistry.

Materials:

-

Rink Amide Resin (e.g., 0.5 mmol/g loading)

-

Fmoc-protected amino acids, including Fmoc-D-Cys(Trt)-OH

-

Coupling Reagents: HBTU/DIPEA or DIC/Oxyma

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

-

Deprotection Solution: 20% Piperidine in DMF

-

Washing Solvents: DMF, DCM, Isopropanol (IPA)

Workflow Diagram:

Caption: Solid-Phase Peptide Synthesis (SPPS) Cycle.

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.[9]

-

Fmoc Deprotection: Drain the DMF, add 20% piperidine in DMF to the resin, and agitate for 5-10 minutes. Drain and repeat once.

-

Washing: Wash the resin thoroughly with DMF (x5), DCM (x3), and DMF (x3) to remove all traces of piperidine.

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (3-5 eq.) and an activator like Oxyma (3-5 eq.) in DMF.

-

Add the coupling agent DIC (3-5 eq.) and allow to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.[9]

-

Scientist's Note: Cysteine residues are prone to racemization, especially with base-mediated coupling methods like HBTU/DIPEA.[7] Using a carbodiimide/additive combination like DIC/Oxyma under neutral/acidic conditions is highly recommended to minimize this side reaction.

-

-

Monitoring: Perform a Kaiser (ninhydrin) test to confirm the completion of the coupling reaction. A blue bead color indicates a free amine (incomplete coupling), while a yellow/clear color indicates a capped amine (complete coupling).[9]

-

Washing: Wash the resin as described in step 3.

-

Repeat: Repeat steps 2-6 for each amino acid in the sequence, incorporating Fmoc-D-Cys(Trt)-OH at the desired positions.

-

Final Steps: After the final amino acid is coupled, perform a final Fmoc deprotection (step 2) followed by a final wash with DMF (x3), DCM (x3), and IPA (x3). Dry the peptidyl-resin under vacuum.

Protocol 2: Cleavage and Deprotection

This protocol simultaneously cleaves the peptide from the resin and removes the acid-labile side-chain protecting groups, including Trt from the D-cysteine residues.

Materials:

-

Dried peptidyl-resin from Protocol 1

-

Trifluoroacetic Acid (TFA), reagent grade

-

Scavengers: Triisopropylsilane (TIS), Water (H₂O), 1,2-Ethanedithiol (EDT)

-

Cold Diethyl Ether (Et₂O)

Cleavage Cocktail:

-

Reagent B: TFA / H₂O / Phenol / TIS (88:5:5:2 v/v/w/v)

-

Standard Cocktail: TFA / TIS / H₂O (95:2.5:2.5 v/v/v)

-

Cysteine-Optimized Cocktail: TFA / TIS / H₂O / EDT (92.5:2.5:2.5:2.5 v/v/v/v)[16]

Scientist's Note: Scavengers are critical.[17][18] The Trityl cation released during cleavage is highly reactive and can re-alkylate nucleophilic side chains, particularly the free cysteine thiol. TIS is extremely effective at irreversibly quenching the trityl cation. For cysteine-containing peptides, adding a reducing agent like EDT to the cocktail is a best practice to prevent premature oxidation of the free thiol during the cleavage process.[16]

Procedure:

-

Place the dried resin in a reaction vessel.

-

Prepare the cleavage cocktail fresh and add it to the resin (approx. 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the TFA solution containing the cleaved peptide.

-

Wash the resin once more with a small volume of fresh TFA and combine the filtrates.

-

Concentrate the TFA solution under a gentle stream of nitrogen to about 10% of its original volume.

-

Precipitate the crude peptide by adding the concentrated TFA solution dropwise into a centrifuge tube containing cold diethyl ether (approx. 40 mL).

-

Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

-

Dry the crude peptide pellet under vacuum. The product is the linear peptide with free thiol groups.

Protocol 3: Solution-Phase Cyclization and Purification

This protocol uses air oxidation to form the disulfide bridge, followed by purification using Reverse-Phase HPLC.

Cyclization Reaction Diagram:

Caption: Solution-phase air oxidation for disulfide cyclization.

Materials:

-

Crude linear peptide from Protocol 2

-

Ammonium Bicarbonate (NH₄HCO₃) buffer, 0.1 M, pH 8.5

-

RP-HPLC system with a C18 column[19]

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile (ACN)

Procedure:

-

Cyclization:

-

Dissolve the crude linear peptide in the 0.1 M NH₄HCO₃ buffer at a low concentration (0.1-1.0 mg/mL).[9]

-

Scientist's Note: High dilution is paramount to favor the intramolecular reaction and prevent the formation of dimers and oligomers.[14]

-

Stir the solution gently in a beaker open to the atmosphere for 24-48 hours.[3][9]

-

-

Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via analytical RP-HPLC and Mass Spectrometry (MS). The cyclic product will typically have a shorter retention time than the linear precursor and a mass decrease of 2 Da (due to the loss of two hydrogen atoms).

-

Quenching & Preparation: Once cyclization is complete (or has plateaued), quench the reaction by acidifying the solution with TFA to a pH of ~2-3. Lyophilize the solution to obtain the crude cyclic peptide.

-

Purification:

-

Dissolve the lyophilized crude product in a minimal amount of Mobile Phase A.

-

Purify the peptide using preparative RP-HPLC with a C18 column.[20][21]

-

Elute the peptide using a gradient of Mobile Phase B (e.g., 5% to 65% ACN over 60 minutes). The exact gradient will be sequence-dependent and should be optimized on an analytical scale first.[22][23]

-

-

Fraction Analysis & Lyophilization: Collect fractions and analyze them for purity using analytical RP-HPLC and MS. Pool the pure fractions and lyophilize to obtain the final, pure cyclic peptide.[22]

Characterization and Analysis

Confirming the identity, purity, and structure of the final product is a critical final step.

-

Purity Assessment (RP-HPLC): High-Performance Liquid Chromatography is the standard method to assess the purity of the final peptide.[19][24] Analysis of the purified sample should show a single major peak.

-

Identity Confirmation (Mass Spectrometry): Mass spectrometry (e.g., MALDI-TOF or LC-MS) is used to confirm the molecular weight of the peptide.[24][25] The observed mass should match the theoretical mass of the cyclic product. Tandem MS (MS/MS) can be used for sequence verification, although sequencing cyclic peptides is more complex than linear ones.[2][26][27]

-

Structural Analysis (NMR): For detailed structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy can provide information on the peptide's three-dimensional conformation in solution.[25]

Troubleshooting

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Low yield of linear peptide | Incomplete coupling during SPPS; premature cleavage. | Use DIC/Oxyma for Cys coupling. Ensure all reagents are fresh. Confirm coupling completion with Kaiser test. |

| Significant side-products during cleavage | Ineffective scavenging of Trt cations. | Use a cleavage cocktail containing TIS. For peptides with Trp, avoid silanes and consider Reagent B. |

| High proportion of dimer/oligomer after cyclization | Reaction concentration was too high. | Decrease the peptide concentration during the cyclization step to <0.5 mg/mL.[9] |

| Incomplete cyclization | Insufficient oxidation time; pH is too low. | Allow the reaction to proceed for up to 72 hours. Ensure the buffer pH is stable at ~8.5 to promote thiolate formation.[5] |

| Broad or multiple peaks during HPLC purification | Peptide aggregation; disulfide scrambling; incomplete cyclization. | Add a denaturant like Guanidine-HCl to the purification buffer. Ensure the linear peptide is fully reduced before starting cyclization. |

References

- A Comparative Guide to Cysteine Protection Strategies in Solid-Phase Peptide Synthesis - Benchchem. (URL: )

- Protocols for the Fmoc SPPS of Cysteine-Containing Peptides - Sigma-Aldrich. (URL: )

- Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids - Digital CSIC. (URL: )

- TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis | Organic Process Research & Development - ACS Public

- Application Notes and Protocols: Fmoc-D-Cys(Trt)-OH in Cyclic Peptide Synthesis - Benchchem. (URL: )

- Cleavage Cocktail Selection - CDN. (URL: )

- Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. (URL: )

- Studies on deprotection of cysteine and selenocysteine side-chain protecting groups. (URL: )

- Cysteine Deriv

- Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview | Organic Process Research & Development - ACS Public

- Fmoc-Based Synthesis of Disulfide-Rich Cyclic Peptides | The Journal of Organic Chemistry. (URL: )

- Fmoc-Based Synthesis of Disulfide-Rich Cyclic Peptides | Request PDF - ResearchG

- Method for Determining the Sequence of Cyclic Peptides - 百泰派克生物科技. (URL: )

- TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis | Organic Process Research & Development - ACS Public

- CHAPTER 12: Mass Spectrometric Analysis of Cyclic Peptides - Books. (URL: )

- Investigation of On-Resin Disulfide Formation for Large-Scale Manufacturing of Cyclic Peptides: A Case Study | Organic Process Research & Development - ACS Public

- Investigation of On-Resin Disulfide Formation for Large-Scale Manufacturing of Cyclic Peptides: A Case Study | Request PDF - ResearchG

- Structural Characterization of Cyclic Peptides using a Quadrupole Time-of-Flight Mass Spectrometer ASMS 2019 MP 583 - Shimadzu. (URL: )

- Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F. (URL: )

- Peptide Characterization Techniques and Applications - ResolveMass Labor

- Formation of Disulfide Bonds in Synthetic Peptides and Proteins. (URL: )

- On-resin peptide macrocyclization using thiol-ene click chemistry - PMC - NIH. (URL: )

- How to purify polar cyclic peptides?

- Cyclic Peptide Analysis - Protein Metrics Support. (URL: )

- Technical Support Information Bulletin 1180 - Cys(Acm)

- Peptides containing cysteine: the role of scavengers in cleavage cocktail | Biotage. (URL: )

- Solid phase peptide synthesis: Disulphide intramolecular cyclization of cysteine-containing peptides?

- Air oxidation method employed for the disulfide bond formation of natural and synthetic peptides | Request PDF - ResearchG

- US20120322976A1 - Preparative RP-HPLC Method For Purifying Peptides - Google P